6-Nitropiperonyl alcohol
Overview
Description
6-Nitropiperonyl alcohol is an organic compound with the chemical formula C8H7NO5. It is also known as 6-Nitro-3,4-methylenedioxybenzyl alcohol. This compound is characterized by the presence of a nitro group and a methylenedioxy group attached to a benzene ring, along with a hydroxyl group. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Nitropiperonyl alcohol can be synthesized from 6-Nitropiperonal through a reduction reaction. The reduction is typically carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale reduction of 6-Nitropiperonal using similar reducing agents. The process is optimized for yield and purity, and the product is often purified through recrystallization or distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 6-Nitropiperonal. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 6-Nitropiperonylamine using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: 6-Nitropiperonal
Reduction: 6-Nitropiperonylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Nitropiperonyl alcohol is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules. It is also employed in biochemical research, especially in proteomics, where it serves as a biochemical reagent. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and in the study of antibacterial and antifungal properties .
Mechanism of Action
The mechanism of action of 6-Nitropiperonyl alcohol is primarily related to its ability to undergo various chemical reactions, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways depend on the specific reactions it is involved in. For example, in reduction reactions, it acts as a substrate for reducing agents, while in substitution reactions, it serves as a nucleophile or electrophile depending on the reaction conditions .
Comparison with Similar Compounds
Piperonyl alcohol: Similar structure but lacks the nitro group.
6-Nitropiperonal: Similar structure but contains an aldehyde group instead of a hydroxyl group.
6-Nitro-1,3-benzodioxole-5-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group
Uniqueness: 6-Nitropiperonyl alcohol is unique due to the presence of both a nitro group and a hydroxyl group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
(6-nitro-1,3-benzodioxol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-2,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKQKDTZQNFCCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15341-08-9 | |
Record name | 6-Nitro-1,3-benzodioxole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15341-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-nitropiperonyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-nitropiperonyl alcohol contribute to the development of photoresponsive materials?
A1: this compound (6-NP) acts as a photocleavable moiety when incorporated into diacetylene molecules. [, ] Upon irradiation with 365 nm UV light, the 6-NP group undergoes cleavage. This cleavage disrupts the ordered packing of the self-assembled polydiacetylene (PDA) molecules, leading to a color transition from blue to red and the emergence of red fluorescence. [] Essentially, the presence of 6-NP introduces photo-switchable properties to the PDA material.
Q2: Are there any examples of this compound being utilized for controlled release applications?
A2: Yes, this compound has been successfully employed in the development of a photocaged carbendazim molecule (NP-MBC). [] In this instance, 6-NP acts as a photolabile protecting group for the fungicide carbendazim (MBC). Upon exposure to ultraviolet light, the 6-NP group is cleaved, effectively releasing the active MBC. This light-triggered release mechanism offers a controlled and targeted approach for fungicide application, potentially minimizing environmental impact and improving efficacy. []
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